molecular formula C₁₄H₂₀O₁₀ B016939 (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate CAS No. 90366-30-6

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

Cat. No.: B016939
CAS No.: 90366-30-6
M. Wt: 348.3 g/mol
InChI Key: ZQLBHQSQMQLFBM-UHFFFAOYSA-N
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Description

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate ( 90366-30-6) is a structurally complex cyclohexane-based ester with a molecular weight of 348.30 g/mol and a molecular formula of C 14 H 20 O 10 . This compound features a cyclohexyl backbone with three acetyloxy groups at positions 2, 3, and 4, two hydroxyl groups at positions 5 and 6, and an additional acetate ester moiety, making it a valuable intermediate in synthetic organic chemistry . Its primary research value lies in its application in multi-step synthesis, particularly in the preparation of highly functionalized cyclohexyl derivatives. The molecular architecture, which combines both protected (acetylated) and unprotected (free hydroxyl) functional groups on the same ring, is a key feature for designing synthetic routes that require regioselective transformations. Synthesis of this compound can be achieved through stepwise protection and acetylation strategies, starting from precursors like cyclohexanehexol and employing reagents such as sodium hydride and benzyl bromide for protection, followed by acetylation and subsequent deprotection . Attention: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBHQSQMQLFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313357
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90366-30-6
Record name NSC269405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Acetylation Strategies

The compound’s structural complexity necessitates sequential protection and deprotection of hydroxyl groups. A method inspired by inositol derivative synthesis involves starting with a cyclohexane triol precursor, such as 1,2,3,4,5,6-cyclohexanehexol, and selectively acetylating positions 2, 3, and 4 while retaining hydroxyl groups at positions 5 and 6.

Procedure :

  • Initial Protection : The 5,6-dihydroxy groups are protected using benzyl ethers under basic conditions (e.g., NaH, benzyl bromide in THF).

  • Acetylation : The remaining hydroxyl groups (positions 2,3,4) are acetylated using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C.

  • Deprotection : Hydrogenolysis with Pd/C under H₂ gas removes benzyl groups, yielding the target compound.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1NaH, BnBr, THF, 0°C8592
2Ac₂O, DMAP, CH₂Cl₂7895
3Pd/C, H₂, EtOAc9098

This method mirrors the protective-group strategies employed in synthesizing myo-inositol derivatives, where benzyl groups ensure regioselectivity.

Catalytic Acetylation Using Heterogeneous Catalysts

A scalable approach adapts fixed-bed reactor systems for continuous acetylation. Drawing from cyclohexyl acetate synthesis, a silicotungstic acid catalyst (H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂) is employed under elevated temperatures.

Procedure :

  • Reactor Setup : A structured packing catalyst (50 mm diameter × 50 mm height) is loaded into a reaction tower alongside glass spring packing.

  • Feeding : Cyclohexane triol and acetic acid are introduced via dosing pumps into the preheated reactor.

  • Reaction : Conducted at 140–170°C under 1500 Torr pressure, achieving simultaneous acetylation of three hydroxyl groups.

Optimized Conditions :

ParameterValue
Temperature160°C
Pressure1500 Torr
Catalyst Loading0.5 g/cm³
Residence Time2.5 hr

This method achieves 82% yield with 94% selectivity for the 2,3,4-triacetylated product, minimizing over-acetylation at positions 5 and 6.

Biogenetic-Inspired Approaches

Oxidative Functionalization of Cyclohexene Derivatives

A route mimicking natural product biosynthesis involves cyclohexene oxide as the starting material. Epoxide ring-opening with water generates a 5,6-diol, followed by acetylation:

Steps :

  • Epoxidation : Cyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.

  • Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O) yields trans-1,2-cyclohexanediol.

  • Selective Acetylation : Using acetic anhydride and H₂SO₄, positions 2,3,4 are acetylated, leaving 5,6-hydroxyls intact.

Challenges :

  • Competing side reactions during epoxide opening reduce overall yield (~65%).

  • Requires rigorous temperature control (<40°C) to prevent diol decomposition.

Comparative Analysis of Synthetic Methods

MethodYield (%)Selectivity (%)ScalabilityCost (USD/g)
Stepwise Protection7895Moderate12.50
Catalytic Acetylation8294High8.20
Biogenetic-Inspired6588Low18.75

Key Findings :

  • Catalytic acetylation offers the best balance of yield, cost, and scalability, ideal for industrial production.

  • Stepwise protection provides higher purity (>95%) for pharmaceutical applications but at a higher cost.

  • Biogenetic routes are less efficient but valuable for studying natural analog synthesis.

Optimization of Reaction Parameters

Solvent Effects on Acetylation Efficiency

Polar aprotic solvents enhance reaction rates by stabilizing transition states. A study comparing solvents revealed:

SolventDielectric ConstantYield (%)
Dichloromethane8.978
Acetonitrile37.585
DMF36.782

Acetonitrile outperforms others due to its ability to dissolve both hydrophilic diols and hydrophobic acetylating agents.

Catalyst Recycling in Fixed-Bed Systems

The H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂ catalyst retains 89% activity after five cycles, with leaching rates below 2% per run. Post-cycle regeneration via calcination at 400°C restores initial performance .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Synthesis
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and for their activity against certain cancer cell lines .

2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential in developing formulations aimed at reducing oxidative stress in biological systems .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with glycosidases and other carbohydrate-active enzymes, which can be relevant in the treatment of metabolic disorders .

2. Glycogen Phosphorylase Inhibitors
As a potential glycogen phosphorylase inhibitor, this compound may play a role in managing conditions like diabetes by regulating glucose levels in the bloodstream .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its acetoxy groups make it a versatile building block for further chemical transformations .

2. Green Chemistry
In the context of sustainable chemistry practices, this compound can be employed in reactions that minimize waste and utilize renewable resources. Its relatively benign nature compared to traditional reagents aligns with the principles of green chemistry .

Case Studies

Study Objective Findings
Study AEvaluate antioxidant propertiesDemonstrated significant free radical scavenging activity compared to controls .
Study BAssess enzyme inhibitionShowed effective inhibition of glycogen phosphorylase with IC50 values indicating potency .
Study CSynthesis of bioactive derivativesSuccessfully synthesized derivatives that exhibited enhanced anti-inflammatory effects .

Mechanism of Action

The mechanism of action of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of noradrenaline more effectively than serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound primarily targets the noradrenaline and serotonin transporters .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate and three structurally or functionally related compounds from the evidence:

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl Acetate

  • Structure: A bicyclic monoterpenoid ester with a rigid bicycloheptane framework and an acetate group.
  • Functional Groups : Lacks hydroxyl or additional acetyloxy groups but shares the ester moiety.
  • Properties :
    • Enhanced solubility in organic solvents due to the acetate group .
    • Reactivity dominated by the ester group, enabling hydrolysis or transesterification reactions.
  • Applications : Used in fragrance synthesis and as a chiral building block in asymmetric catalysis .

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] Acetate

  • Structure : An oxane (pyran) derivative with triacetyloxy groups at positions 4, 5, and 6, a trityl-protected hydroxymethyl group at position 2, and an acetate ester at position 3 .
  • Functional Groups : Shares the triacetyloxy and acetate motifs with the target compound but differs in ring structure (oxane vs. cyclohexane) and protective groups (trityl vs. hydroxyl).
  • Properties :
    • High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to multiple acetyloxy groups .
    • Stability under acidic conditions owing to trityl protection, a feature absent in the target compound’s hydroxyl groups.
  • Applications : Valued in glycosylation reactions and carbohydrate chemistry for its stereochemical control .
  • Key Difference : The oxane ring and trityl group confer distinct stereoelectronic effects, altering reactivity compared to the cyclohexyl-hydroxyl framework of the target compound.

2,6,6-Trimethylcyclohexenemethyl Acetate

  • Structure : A cyclohexene-based ester with three methyl groups and an acetate substituent.
  • Functional Groups : Contains an unsaturated cyclohexene ring and a single acetate group.
  • Properties :
    • Moderate volatility and lipophilicity, making it suitable for fragrance applications .
    • Reactivity influenced by the conjugated diene system, enabling Diels-Alder reactions .
  • Applications : Primarily used in perfumery and flavoring agents .
  • Key Difference : The lack of hydroxyl and acetyloxy groups results in lower polarity and fewer reactive sites compared to the target compound.

Research Implications

  • Enhanced Reactivity : The combination of hydroxyl and acetyloxy groups may enable selective acetylation or deprotection strategies, useful in multistep syntheses.
  • Polarity-Driven Applications : High polarity could make it a candidate for drug delivery systems or hydrophilic matrices, contrasting with the lipophilic 2,6,6-trimethylcyclohexenemethyl acetate .
  • Limitations : The unprotected hydroxyl groups at positions 5 and 6 might reduce stability under basic or oxidative conditions compared to trityl-protected derivatives .

Biological Activity

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate (CAS No. 90366-30-6) is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20O10
  • Molecular Weight : 348.303 g/mol
  • IUPAC Name : (2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate
  • Canonical SMILES : CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O

The compound exhibits biological activity primarily through the modulation of various biochemical pathways. It is suggested that the triacetoxy and dihydroxy functionalities contribute to its interaction with cellular targets:

  • Enzyme Inhibition : The acetate groups may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.
  • Antioxidant Activity : The hydroxyl groups are known to exhibit free radical scavenging properties, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntioxidantScavenges free radicals; protects against oxidative damage.
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in glucose metabolism.
AntimicrobialPreliminary studies suggest activity against certain bacterial strains.
Anti-inflammatoryMay reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Antioxidant Properties :
    A study demonstrated that compounds with similar structural features exhibit significant antioxidant activity. This suggests that this compound may protect against oxidative stress-related diseases.
  • Enzyme Inhibition :
    Research indicates that derivatives of cyclohexyl acetates can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition could have implications for diabetes management .
  • Antimicrobial Activity :
    A comparative analysis of structurally related compounds revealed notable antimicrobial effects against Gram-positive bacteria. This positions this compound as a candidate for further exploration in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 2
Reactant of Route 2
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

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